Baricitinib phosphate is a small molecule inhibitor of Janus kinases (JAKs) 1 and 2 []. It belongs to the class of drugs known as JAK inhibitors []. Baricitinib phosphate has emerged as a subject of scientific research due to its ability to modulate immune responses by targeting specific signaling pathways within cells []. It selectively inhibits JAK1 and JAK2, enzymes involved in the signaling of various cytokines that play a role in inflammation and immune responses [].
Baricitinib phosphate exerts its effects by selectively inhibiting JAK1 and JAK2, enzymes crucial for the JAK-STAT signaling pathway []. This pathway is responsible for transmitting signals from cytokines, proteins involved in cell signaling, to the nucleus, ultimately regulating gene expression []. By inhibiting JAK1 and JAK2, baricitinib phosphate disrupts the signaling cascade triggered by various cytokines, including interleukins and interferons, thereby modulating immune and inflammatory responses []. This mechanism of action makes it a valuable tool for investigating the role of JAK-STAT signaling in various biological processes and disease models [].
Studies have explored the use of baricitinib phosphate in treating moderate-to-severe atopic dermatitis (AD) [, , ]. Research suggests that it can improve clinical signs and symptoms, such as skin lesions, itch, and sleep disturbance, in patients with AD [, ].
Baricitinib phosphate has shown promise in treating alopecia areata, an autoimmune disorder causing hair loss [, , ]. Clinical trials indicate that it promotes hair regrowth in patients with severe alopecia areata [].
Preliminary research suggests that baricitinib phosphate, often combined with narrowband ultraviolet B (NB-UVB) phototherapy, may be beneficial in treating vitiligo [, , ]. Studies have reported repigmentation in some patients with vitiligo following baricitinib treatment [, ].
Baricitinib phosphate is approved for treating adults with moderate-to-severe active rheumatoid arthritis [, , ]. Research suggests that it improves clinical signs and symptoms, including joint pain, swelling, and stiffness, in patients with rheumatoid arthritis [, ].
Studies have investigated the potential of baricitinib phosphate in treating systemic lupus erythematosus (SLE) []. Research indicates that it can reduce disease activity and improve clinical outcomes in patients with SLE [].
Baricitinib phosphate has been investigated for its potential in treating hospitalized patients with COVID-19 [, , ]. Studies suggest that it may reduce recovery time and improve clinical outcomes in certain patient populations [, ].
Preclinical studies have examined the effects of baricitinib phosphate in models of pulmonary fibrosis []. Research indicates that it may attenuate lung inflammation and fibrosis [].
Preliminary research suggests that baricitinib phosphate may help preserve beta-cell function in patients with newly diagnosed type 1 diabetes [].
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 83038-86-2